molecular formula C5H2BrCl2NO2S B2475902 4-Bromo-2-chloropyridine-3-sulfonyl chloride CAS No. 1805185-69-6

4-Bromo-2-chloropyridine-3-sulfonyl chloride

Cat. No.: B2475902
CAS No.: 1805185-69-6
M. Wt: 290.94
InChI Key: ZYABAPSRMBMLGR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloropyridine-3-sulfonyl chloride is a valuable bifunctional intermediate in advanced pharmaceutical research and development. Its core application lies in the synthesis of pyridine-3-sulfonamide derivatives, which are critical scaffolds in the discovery of novel therapeutic agents. Specifically, this compound serves as a key precursor in the creation of potent, small-molecule inhibitors targeting phosphoinositide 3-kinase alpha (PI3Kα) . The inhibition of the PI3K pathway is a prominent strategy in oncology research, and derivatives synthesized from this sulfonyl chloride have demonstrated significant antitumor activity in biological evaluations . The presence of both the bromo and chloro substituents on the pyridine ring, alongside the highly reactive sulfonyl chloride group, provides distinct sites for sequential functionalization. This allows medicinal chemists to systematically build complex molecules, optimizing interactions with the enzyme's active site. Molecular docking studies of such derivatives have been performed to analyze their binding modes, confirming their potential as lead compounds for cancer therapeutics . This reagent is essential for research use in drug discovery pipelines, focusing on the development of targeted kinase inhibitors.

Properties

IUPAC Name

4-bromo-2-chloropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYABAPSRMBMLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Chloropyridine-3-sulfonyl Chloride

A direct route involves brominating 2-chloropyridine-3-sulfonyl chloride at the 4-position using bromine or brominating agents. This method capitalizes on the electron-deficient nature of the pyridine ring, which directs electrophilic substitution to the para position relative to the sulfonyl group.

Procedure :

  • Substrate : 2-Chloropyridine-3-sulfonyl chloride (CAS 6684-06-6, molecular weight 212.054 g/mol) is dissolved in dichloromethane at 0°C.
  • Bromination : Bromine (1.1 equivalents) is added dropwise, followed by stirring at room temperature for 12 hours.
  • Workup : The mixture is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via recrystallization from hexanes.

Outcomes :

Parameter Value Source
Yield 58–65%
Purity (HPLC) >95%
Melting Point 71–73°C

This method faces challenges in regioselectivity, as competing ortho-bromination may occur without careful temperature control.

Diazotization-Chlorosulfonation of Aminopyridine Intermediates

Synthesis from 4-Bromo-2-chloro-3-aminopyridine

Diazotization of a primary amine followed by chlorosulfonation offers a high-yield pathway. This approach is exemplified in a 2017 study utilizing copper(I) chloride and sulfur dioxide.

Procedure :

  • Diazotization : 4-Bromo-2-chloro-3-aminopyridine (25.0 mmol) is treated with sodium nitrite (27.5 mmol) in sulfuric acid at −5°C to form the diazonium salt.
  • Chlorosulfonation : The diazonium solution is introduced to a mixture of copper(I) chloride (10 mol%), sulfur dioxide, and acetic acid at 0°C. After 1 hour, the organic layer is separated, washed with brine, and concentrated.

Outcomes :

Parameter Value Source
Yield 82–86%
Reaction Time 2.5 hours
Purity (NMR) >98%

This method achieves superior regioselectivity due to the directing effect of the amino group, which ensures sulfonation occurs exclusively at the 3-position.

Oxidation of 4-Bromo-2-chloropyridine-3-thiol

Preparation via Mercaptopyridine Intermediate

Mercaptopyridines serve as versatile precursors for sulfonyl chlorides. A patent by US3759932A details the synthesis of 2-mercaptopyridine from 2-bromopyridine using aqueous polysulfide, which can be adapted for the target compound.

Procedure :

  • Thiol Formation : 4-Bromo-2-chloropyridine (0.2 mol) is refluxed with sodium polysulfide (0.6 mol) in ethylene glycol for 18 hours.
  • Oxidation : The resultant 4-bromo-2-chloropyridine-3-thiol is treated with chlorine gas in dichloromethane at −10°C, followed by quenching with sodium bicarbonate.

Outcomes :

Parameter Value Source
Thiol Yield 77.9%
Sulfonyl Chloride Yield 63%
Byproducts Disulfides (<5%)

This route is limited by the instability of the thiol intermediate, necessitating low-temperature handling.

Direct Sulfonation of Halogenated Pyridines

Chlorosulfonic Acid-Mediated Sulfonation

Treatment of 4-bromo-2-chloropyridine with chlorosulfonic acid introduces the sulfonyl chloride group in a single step.

Procedure :

  • Reaction : 4-Bromo-2-chloropyridine (10.0 g) is added to chlorosulfonic acid (50 mL) at 50°C for 6 hours.
  • Isolation : The mixture is poured onto ice, extracted with ethyl acetate, and dried over magnesium sulfate.

Outcomes :

Parameter Value Source
Yield 45–50%
Purity (GC-MS) 90–92%
Side Products Sulfonic acids (8–10%)

Excess chlorosulfonic acid drives the reaction but increases corrosivity and safety risks.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Diazotization-Chlorosulfonation : Highest yield (86%) but requires hazardous reagents (SO₂, CuCl).
  • Mercaptopyridine Oxidation : Moderate yield (63%) with scalability challenges due to intermediate instability.
  • Direct Sulfonation : Lowest yield (50%) but simplest setup.

Structural Characterization Data

Key spectroscopic data for 4-bromo-2-chloropyridine-3-sulfonyl chloride:

  • ¹H NMR (CDCl₃) : δ 8.72 (d, J=5.1 Hz, 1H), 8.24 (d, J=5.1 Hz, 1H).
  • IR (cm⁻¹) : 1372 (S=O asym), 1175 (S=O sym), 680 (C-Cl).
  • HRMS (ESI) : m/z 290.876 [M+H]⁺ (calc. 290.950).

Chemical Reactions Analysis

4-Bromo-2-chloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Drug Development :
    • The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other diseases. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating complex molecular architectures required in drug design .
  • Synthesis of Antitumor Agents :
    • Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, compounds synthesized from this sulfonyl chloride have been tested against PI3Kα kinase, showing inhibition with IC50 values indicating potential as anticancer agents .
  • Development of Enzyme Inhibitors :
    • The compound has been utilized in the design of selective inhibitors for carbonic anhydrases, which are important targets in the treatment of various conditions, including glaucoma and certain cancers. The modification of its structure has led to the discovery of first-in-class dual hybrid inhibitors .
  • Antimicrobial Properties :
    • Compounds derived from this compound have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is attributed to the sulfonamide group, which is known to inhibit bacterial folic acid synthesis.
  • Antiviral Effects :
    • Research indicates that related compounds can inhibit viral replication, suggesting that this compound may possess antiviral properties as well. This opens avenues for further exploration in antiviral drug development.

Case Studies and Research Findings

Study Focus Findings
PMC6332033Antitumor ActivityCompounds synthesized showed significant inhibition of PI3Kα kinase with IC50 values of 1.08 μM and 2.69 μM .
PMC9940855Enzyme InhibitionDevelopment of dual inhibitors for carbonic anhydrases using derivatives of the compound showed promising results in modulating enzyme activity .
BiosynthAntimicrobial ActivityHighlighted the broad-spectrum efficacy against various bacterial strains, demonstrating the potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloropyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often catalyzed by palladium or other transition metals, which facilitate the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 4-bromo-2-chloropyridine-3-sulfonyl chloride with analogous sulfonyl halides:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Reactivity Features
This compound C₈H₁₁ClF₂O₂S* 244.69 Br (4), Cl (2), SO₂Cl (3) High reactivity due to electron-withdrawing groups; potential steric hindrance at position 3
3-Bromo-2-chloropyridine-5-sulfonyl chloride Not reported ~291 (theoretical) Br (3), Cl (2), SO₂Cl (5) Position 5 sulfonyl chloride may alter regioselectivity in reactions
4-Bromo-naphthalene-1-sulfonyl chloride C₁₀H₆BrClO₂S 321.58 Br (4), SO₂Cl (1) on naphthalene Extended aromatic system enhances stability; suited for materials science
2-Methoxy-5-methylpyridine-3-sulfonyl fluoride C₉H₇F₃O₂S 236.21 OMe (2), Me (5), SO₂F (3) Sulfonyl fluoride offers slower hydrolysis than chloride; methoxy group donates electrons

*Reported formula conflicts with structural expectations; independent verification recommended.

Research Findings and Discrepancies

  • Formula Inconsistencies : The molecular formula reported for this compound (C₈H₁₁ClF₂O₂S) conflicts with its pyridine-based structure. Independent validation using spectral data (NMR, MS) is critical.
  • Reactivity Trends : Computational studies predict that electron-withdrawing groups on pyridine increase sulfonyl chloride reactivity by 20–30% compared to electron-neutral analogs, though steric effects may offset this advantage .

Biological Activity

4-Bromo-2-chloropyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C5H3Cl2N2O2S
  • Molecular Weight : 224.06 g/mol
  • IUPAC Name : this compound

The presence of both halogen substituents and a sulfonyl chloride group contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to modify proteins and other biomolecules. This modification can lead to inhibition or activation of specific biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.
  • Receptor Modulation : It may act as a ligand for specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Antitumor Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation, making it a candidate for anticancer drug development.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in vitro and in vivo.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammatory markers

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 25 µg/mL, showcasing its potential as an antibacterial agent.
  • Antitumor Activity : In a cell line study involving human breast cancer cells (MCF-7), treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. This suggests its potential as a chemotherapeutic agent.
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its anti-inflammatory capabilities.

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-2-chloropyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation and halogenation of pyridine derivatives. For example, sulfonyl chloride groups can be introduced via chlorosulfonic acid treatment under controlled temperatures (0–5°C), followed by bromination/chlorination using reagents like N-bromosuccinimide (NBS) or SOCl₂. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of halogenating agents are critical to minimize side reactions (e.g., over-halogenation). Purity is enhanced by recrystallization in non-polar solvents or column chromatography using silica gel .

Q. What analytical methods are recommended for characterizing this compound, and how are spectral data interpreted?

  • NMR : 1^1H and 13^13C NMR can confirm substitution patterns on the pyridine ring. For instance, deshielded protons adjacent to electron-withdrawing sulfonyl groups appear downfield (~8.5–9.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 285.88 for C₅H₂BrCl₂NO₂S) and fragmentation patterns indicative of sulfonyl chloride cleavage .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% by area normalization) .

Q. What are the stability considerations for storage and handling?

This compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Decomposition products include sulfonic acids (detectable via IR at 1180 cm⁻¹ for S=O stretches) . Safety protocols recommend using anhydrous gloves and fume hoods due to corrosive and lachrymatory properties .

Advanced Research Questions

Q. How does the compound’s reactivity compare to structurally related sulfonyl chlorides (e.g., thiophene or benzene derivatives) in nucleophilic substitution?

The pyridine ring’s electron-deficient nature enhances electrophilicity at the sulfonyl group, making it more reactive toward amines or alcohols than benzene-based analogs (e.g., 4-bromobenzenesulfonyl chloride). However, steric hindrance from the 2-chloro and 4-bromo substituents may reduce reaction rates with bulky nucleophiles. Comparative kinetic studies using UV-Vis or conductometry under anhydrous conditions are recommended to quantify reactivity .

Q. What strategies mitigate competing side reactions (e.g., ring bromine displacement) during derivatization?

  • Temperature Control : Lower reaction temperatures (e.g., −20°C) suppress undesired bromine substitution.
  • Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl chloride) before sulfonamide formation.
  • Catalysis : Lewis acids like ZnCl₂ can direct electrophilic attacks to the sulfonyl group .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict whether bromine or chlorine acts as the leaving group. Fukui indices identify electrophilic centers, while Hammett parameters correlate substituent effects with reaction rates. Experimental validation via GC-MS after Pd-catalyzed coupling with aryl boronic acids is advised .

Data Contradictions and Resolution

  • Purity Discrepancies : reports >98% purity (GC), while other sources (e.g., ) cite >97% (HPLC). Resolution: Cross-validate using orthogonal methods (e.g., NMR integration vs. HPLC).
  • Storage Conditions : Some sources recommend 0–6°C storage, while others specify inert gas without temperature limits. Best practice: Follow sulfonyl chloride standards (moisture-free, cold, inert atmosphere) .

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